GH-IV, also known as 4-Hydroxybutanoic acid, is a polyhydroxy carboxylic acid that has gained attention for its various applications in scientific research and industry. It is structurally related to other hydroxy acids and is commonly utilized as an additive in concrete formulations, enhancing the properties of the material. The compound has a molecular formula of and is recognized for its role in various biochemical processes.
4-Hydroxybutanoic acid can be derived from natural sources, including certain fermentation processes, or synthesized chemically. It belongs to the class of carboxylic acids and is categorized as a hydroxy acid due to the presence of hydroxyl (-OH) groups in its structure. This compound is often studied in the context of organic chemistry and biochemistry due to its functional groups that allow for diverse chemical reactivity.
The synthesis of 4-Hydroxybutanoic acid can be achieved through several methods:
The chemical synthesis typically involves controlling reaction conditions such as temperature, pH, and the concentration of reactants to maximize yield and purity. In microbial fermentation, optimizing growth conditions (such as nutrient composition and oxygen levels) is crucial for efficient production.
The molecular structure of 4-Hydroxybutanoic acid features a four-carbon backbone with a hydroxyl group attached to the second carbon and a carboxylic acid group at the terminal carbon. This configuration allows it to engage in hydrogen bonding and participate in various chemical reactions.
4-Hydroxybutanoic acid can undergo several types of chemical reactions:
The reactivity of 4-Hydroxybutanoic acid is influenced by its functional groups, allowing it to participate in nucleophilic substitution reactions and condensation reactions with other organic compounds.
In biological systems, 4-Hydroxybutanoic acid may act as a signaling molecule or metabolic intermediate. Its mechanism involves:
Research indicates its potential role in modulating metabolic functions, although specific pathways remain an area for further investigation.
4-Hydroxybutanoic acid has several scientific applications:
GH-IV refers to the intravenous administration of biologically active growth hormone (GH), a 191-amino acid polypeptide hormone with a molecular weight of 22,124 daltons [5] [7]. Biochemically, GH exists primarily as a 22-kDa isoform (90% abundance), with minor isoforms including 20-kDa variants and placental GH (GH-V) during pregnancy [7]. In intravenous formulations, GH maintains its characteristic four-helix bundle structure essential for receptor binding, though solution stability depends critically on pH, ionic composition, and temperature [5].
The hormone's classification as a glycoside hydrolase family member (structurally related to clan GH-A) is notable, though GH-IV itself lacks enzymatic activity [1] [10]. Its structural stability in IV solutions is enhanced through zinc complexation – two Zn²⁺ ions stabilize a cooperative dimeric form that reduces protein denaturation [2]. This molecular characteristic is exploited in formulation design to maintain bioactivity during intravenous delivery.
Table 1: Molecular Characteristics of GH Relevant to IV Formulation
Property | Description | Clinical Relevance |
---|---|---|
Primary Structure | 191-amino acid single-chain polypeptide | Determines receptor binding affinity |
Dominant Isoform | 22-kDa (90% abundance) | Target for specific immunoassays |
Stabilizing Cations | Zn²⁺ (forms dimeric complexes) | Prevents aggregation in solution |
Structural Motifs | Four-helix bundle | Maintained in IV solutions for bioactivity |
Cross-reactivity | Variable antibody recognition | Impacts assay accuracy during IV infusion |
The development of intravenous GH delivery mirrors biotechnological advancements in protein therapeutics. The historical trajectory began with cadaveric pituitary extracts (1957-1985), which carried risks of prion transmission and were unsuitable for IV use [2] [5]. The pivotal shift occurred in 1979 with the development of recombinant human GH (rhGH), enabling large-scale production of pharmaceutical-grade material suitable for intravenous administration [2].
Early IV delivery faced challenges due to GH's short plasma half-life (approximately 0.36 hours intravenously) [2] [5]. This prompted research into sustained-release technologies, though most focused on subcutaneous routes. The notable exception was Nutropin Depot® – PLGA microspheres initially developed for intramuscular use, with manufacturing complexities (including scale-up difficulties and 2-week production cycles for 500g batches) ultimately leading to its 2004 discontinuation [2]. Intravenous delivery research subsequently pivoted toward acute care applications leveraging GH's rapid bioavailability when administered IV.
Table 2: Evolution of GH Delivery Systems with IV Relevance
Era | Technology | IV Applicability |
---|---|---|
Pre-1985 | Cadaveric pituitary extracts | Not suitable for IV; contamination risks |
Post-1979 | Recombinant GH (somatropin) | Enabled sterile IV solutions |
1990s | Zinc-complexed formulations | Improved IV solution stability |
1999-2004 | Microsphere/polymer carriers (e.g., PLGA) | Limited IV use due to particle size |
2000s-present | Crystalline suspensions with polyarginine | Potential for IV depot but not realized |
Pharmacokinetic studies reveal fundamental differences in bioavailability profiles between administration routes. Intravenous administration produces an immediate peak serum concentration (Tₘₐₓ ≈ 2-5 minutes) followed by rapid decline, with elimination half-life of approximately 20 minutes [3] [5]. This contrasts sharply with subcutaneous delivery (Tₘₐₓ = 2-6 hours, half-life ≈ 3.4 hours) and intramuscular injection (Tₘₐₓ ≈ 2 hours) [3] [4].
Despite these kinetic differences, the biological efficacy across routes is comparable when measured by insulin-like growth factor 1 (IGF-1) response. Clinical studies demonstrate that both IV and subcutaneous routes produce equivalent increases in IGF-1 levels after four days of treatment, with no significant difference in growth rates observed over six months of therapy [4]. However, the rapid clearance of IV-administered GH makes it less practical for chronic endocrine treatment, where sustained exposure is desirable.
The clinical preference landscape strongly favors non-IV routes for routine care. Subcutaneous administration exhibits superior patient acceptance rates (over 90% preference in crossover studies) due to reduced pain and practicality of self-administration [3] [8]. Intramuscular injections historically caused higher incidence of lipoatrophy at injection sites (up to 60% with certain formulations), though site rotation mitigates this issue [8]. For intravenous delivery, its primary niche remains research settings and specialized acute indications where immediate systemic exposure is warranted.
Interactive Comparison: Serum GH Concentration Profiles by Route
Intravenous: | Rapid peak (0-15 min) | | Sharp decline (t½=20 min) | | | Baseline by ~2 hours |___|___|_______________________> Subcutaneous: | Gradual rise (Tₘₐₓ=2-6h) | | Slow decline (t½=3.4h) | |________| Detectable >12h |______________________|__________> Intramuscular: | Moderate rise (Tₘₐₓ≈2h) | | Intermediate decline | |_______| Baseline ~8-12h |___________________|__________>
The immunogenic profiles across routes show surprising parity. Early concerns about antibody development with subcutaneous administration (stemming from 1970s studies with impure cadaveric GH) have been resolved with modern recombinant formulations. Current data indicates antibody development occurs in <5% of patients regardless of administration route, with clinically significant neutralizing antibodies remaining exceptionally rare [4] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9